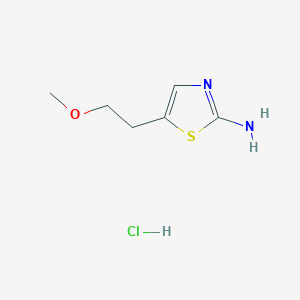
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.
Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.
Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.
Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.
Industrial Production Methods
For large-scale production, methods may be optimized to improve yield and reduce costs:
Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.
Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.
Chemical Reactions Analysis
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:
Oxidation
Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: : Oxidized forms of quinoline and imidazole rings.
Reduction
Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : Reduced forms with saturated rings or removal of the thio group.
Substitution
Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.
Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.
Biology: : Acts as a molecular probe in studying receptor-ligand interactions.
Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Mechanism of Action
The precise mechanism of action for this compound varies depending on its application. common mechanisms include:
Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.
Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:
Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.
Versatility: : Broad spectrum of applications across different scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXZQCXOLPDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2713496.png)


![1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2713499.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)

![2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2713514.png)

